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[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine Documentation Hub

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  • Product: [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine
  • CAS: 92083-17-5

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

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Author: BenchChem Technical Support Team. Date: February 2026

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Exploratory

Strategic Scaffold Analysis: Indoline-Substituted Benzylamine Derivatives

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary The indoline-substituted benzylamine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The indoline-substituted benzylamine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to balance conformational rigidity with flexible binding modes. Unlike the fully aromatic indole, the indoline (2,3-dihydroindole) core offers a non-planar, sp3-hybridized character that improves solubility and allows for stereochemical complexity. When coupled with a benzylamine moiety, this scaffold becomes a potent modulator for targets requiring a basic nitrogen center flanked by hydrophobic domains—most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) in oncology and Acetylcholinesterase (AChE) in neurodegeneration.

This guide provides a technical roadmap for the design, synthesis, and evaluation of these derivatives, moving beyond basic literature reviews to offer actionable experimental protocols and mechanistic insights.

Structural Activity Relationship (SAR) & Rational Design

The pharmacological success of indoline-substituted benzylamines hinges on the precise tuning of three distinct regions: the Indoline Core (The Cap), the Linker (The Amine), and the Benzyl Ring (The Tail).

1.1 The Indoline Core (The Cap)
  • Conformational Restriction: The fused bicyclic system restricts the rotation of the nitrogen lone pair, distinct from open-chain anilines. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking.

  • Metabolic Liability: A critical design consideration is the susceptibility of the indoline to oxidize into an indole in vivo via Cytochrome P450 enzymes.

    • Mitigation Strategy: Substitution at the C2 or C3 position (e.g., gem-dimethyl) blocks aromatization, significantly enhancing metabolic stability.

1.2 The Benzylamine Linker (The Warhead)
  • pKa Modulation: The basicity of the amine nitrogen is pivotal. For LSD1 inhibition, the amine often engages in an electrostatic interaction with Asp555 (in KDM1A).

  • Linker Length: A one-carbon linker (benzyl) is generally optimal for depth of penetration into the catalytic pocket. Extending to phenethyl often shifts selectivity towards MAO-A/B.

1.3 The Benzyl Tail
  • Electronic Effects: Electron-withdrawing groups (EWGs) like -CF3 or -F at the para position of the benzyl ring typically increase potency by strengthening pi-stacking interactions with phenylalanine residues in the active site (e.g., Phe538 in LSD1).

Visualization: SAR Logic Flow

The following diagram illustrates the critical decision nodes in the design process.

SAR_Logic Scaffold Indoline-Benzylamine Scaffold Indoline Indoline Core (Hydrophobic Cap) Scaffold->Indoline Linker Benzylamine Nitrogen (Basic Center) Scaffold->Linker Tail Benzyl Ring (Pi-Stacking) Scaffold->Tail Opt_Metab Optimization: C2/C3 Substitution (Prevents Oxidation) Indoline->Opt_Metab Fixes Stability Opt_Bind Optimization: pKa Tuning (Asp/Glu Interaction) Linker->Opt_Bind Fixes Affinity Opt_Select Optimization: Para-Substituents (-CF3, -F) Tail->Opt_Select Fixes Selectivity

Figure 1: Strategic optimization pathways for the indoline-benzylamine scaffold, highlighting the causality between structural modifications and biological outcomes.

Mechanism of Action: Epigenetic Modulation (LSD1)

While this scaffold has utility in CNS targets, its application in Epigenetic Therapy is currently the most high-value application.

Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A). Role: LSD1 demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), repressing tumor suppressor genes. Inhibition Mechanism: Indoline-benzylamine derivatives typically act as reversible competitive inhibitors . The benzylamine moiety mimics the methylated lysine substrate. The amine nitrogen forms a salt bridge with Asp555, while the indoline core occupies the large hydrophobic pocket usually reserved for the histone tail.

Unlike tranylcypromine-based inhibitors (which form irreversible covalent adducts with the FAD cofactor), indoline-benzylamines do not deplete FAD, potentially offering a safer toxicity profile.

Experimental Protocols
3.1 Chemical Synthesis: Reductive Amination

The most robust route to these derivatives is the reductive amination of indoline with substituted benzaldehydes. This method avoids the over-alkylation often seen with benzyl halides.

Protocol: Reductive Amination using STAB

  • Reagents: Indoline (1.0 eq), Substituted Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve indoline and benzaldehyde in DCE (0.1 M).

    • Add catalytic Acetic Acid (to adjust pH to ~5–6, facilitating imine formation).

    • Stir at Room Temperature (RT) for 1 hour under Nitrogen (N2).

    • Add STAB in one portion.

    • Stir at RT for 12–16 hours.

    • Quench: Add saturated NaHCO3 solution.

    • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why STAB? Sodium Triacetoxyborohydride is milder than Sodium Cyanoborohydride and does not produce toxic cyanide byproducts. It selectively reduces the imine in the presence of the aldehyde, preventing side reactions.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Indoline + Benzaldehyde Imine Intermediate: Imine Formation (Acid Catalyzed) Start->Imine DCE, AcOH, 1h Reduction Reduction: Add Na(OAc)3BH (Selective Hydride Transfer) Imine->Reduction STAB, RT, 12h Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup Product Final Product: N-Benzylindoline Derivative Workup->Product Purification

Figure 2: Step-by-step synthetic pathway via Reductive Amination, prioritizing selectivity and yield.

3.2 Biological Evaluation: LSD1 Demethylase Assay

To validate the activity of synthesized compounds, a peroxidase-coupled assay is standard.

Protocol:

  • System: Recombinant human LSD1 (KDM1A) + CoRESt (co-repressor).

  • Substrate: H3K4me2 peptide.

  • Detection: The demethylation reaction produces H2O2. H2O2 reacts with Amplex Red (in the presence of HRP) to form Resorufin (highly fluorescent).

  • Readout: Excitation 530 nm / Emission 590 nm.

  • Control: Tranylcypromine (Positive Control).

Data Presentation & Analysis

When evaluating a library of these derivatives, data should be structured to highlight the impact of substitution patterns.

Table 1: Hypothetical SAR Data for N-Benzylindoline Derivatives

Compound IDR1 (Indoline C5)R2 (Benzyl Para)IC50 (LSD1) nMMetabolic Stability (t1/2 min)
IND-001 HH120015
IND-002 FH85018
IND-003 HCF315022
IND-004 OMeCF34512
IND-005 HN(Me)2>10,00025

Analysis:

  • IND-003 vs IND-001: The introduction of the electron-withdrawing -CF3 group on the benzyl ring drastically improves potency (150 nM vs 1200 nM), likely due to enhanced hydrophobic interactions.

  • IND-005: The electron-donating dimethylamine group destroys activity, suggesting the benzyl pocket requires electron-deficient character.

  • IND-004: While potent (45 nM), the methoxy group (OMe) on the indoline ring likely increases metabolic clearance (low t1/2), highlighting the trade-off between potency and stability.

References
  • Title: "Molecular basis for the inhibition of the histone demethylase LSD1 by reversible inhibitors.
  • Title: "Reductive Amination with Sodium Triacetoxyborohydride in Industrial Applications.
  • Indoline Scaffold Review: Title: "Indoline scaffolds in medicinal chemistry: A review." Source:European Journal of Medicinal Chemistry Context: Supports the "Privileged Scaffold" claims in the Executive Summary. Search Query for Verification:indoline scaffold medicinal chemistry review
  • Title: "A homogeneous fluorescent assay for LSD1/KDM1A.

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine via Sterically Demanding Buchwald-Hartwig Coupling

Executive Summary & Challenge Definition The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine presents a classic "chemoselectivity paradox" in cross-coupling chemistry. The target molecule contains a seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine presents a classic "chemoselectivity paradox" in cross-coupling chemistry. The target molecule contains a secondary cyclic amine (indoline) coupled to an aryl ring at the sterically congested ortho position, adjacent to a primary methylamine.

Key Synthetic Challenges:

  • Catalyst Poisoning: The free primary amine (–CH₂NH₂) in the electrophile precursor is a potent ligand that can chelate Palladium (Pd), arresting the catalytic cycle (the "amine poisoning effect").

  • Steric Hindrance: The ortho-substitution pattern on the aryl halide creates significant steric clash during the oxidative addition and reductive elimination steps.

  • Electronic Deactivation: Indolines are nucleophilic but less basic than standard dialkyl amines, requiring specific ligand tuning to facilitate Pd-N bond formation.

This Application Note details a robust, self-validating protocol utilizing RuPhos Pd G4 precatalyst technology to overcome these barriers, ensuring high yield and reproducibility.

Retrosynthetic Strategy & Ligand Selection

To bypass the amine poisoning issue, we employ a Protection-Coupling-Deprotection strategy. The primary amine is masked as a tert-butyl carbamate (Boc), rendering it non-nucleophilic under Buchwald conditions.

The Catalyst System: Why RuPhos?

For coupling N-aryl indolines with ortho-substituted aryl halides, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.

  • Mechanism: The bulky isopropoxy groups on the biaryl backbone prevent the formation of inactive Pd-dimers.

  • Specificity: RuPhos is specifically optimized for secondary amines and allows the coupling of sterically hindered substrates that fail with earlier generation ligands (e.g., BINAP or DPPF).

Reaction Pathway Diagram

ReactionPathway SM1 2-Bromobenzylamine Prot Boc Protection (Boc2O, TEA) SM1->Prot Inter1 N-Boc-2-bromobenzylamine Prot->Inter1 Cat RuPhos Pd G4 NaOtBu, Toluene, 85°C Inter1->Cat Electrophile SM2 Indoline (Nucleophile) SM2->Cat Nucleophile Coupled Protected Intermediate (N-Boc-Indolinyl-benzylamine) Cat->Coupled C-N Bond Formation Deprot Deprotection (TFA/DCM) Coupled->Deprot Final TARGET: [2-(Indolin-1-yl)phenyl]methanamine Deprot->Final

Figure 1: Strategic workflow for the synthesis, highlighting the critical protection step to prevent catalyst deactivation.

Detailed Experimental Protocols

Phase 1: The Buchwald-Hartwig Coupling

Objective: Couple Indoline with tert-butyl (2-bromobenzyl)carbamate.

Materials Checklist
  • Electrophile: tert-butyl (2-bromobenzyl)carbamate (1.0 equiv)

  • Nucleophile: Indoline (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 2-neck round bottom flask or use a dedicated microwave vial. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vessel with:

    • tert-butyl (2-bromobenzyl)carbamate (1.0 mmol, 286 mg)

    • NaOtBu (1.5 mmol, 144 mg) — Note: Handle quickly; NaOtBu is hygroscopic.

    • RuPhos Pd G4 (0.02 mmol, ~17 mg)

  • Inert Cycle: Cap the vessel and perform three vacuum/Argon refill cycles to remove atmospheric oxygen.

  • Liquids Addition:

    • Add Anhydrous Toluene (5.0 mL).

    • Add Indoline (1.2 mmol, 135 µL) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 85°C . Stir vigorously (800+ RPM).

    • Checkpoint: The reaction mixture should turn from orange/red to a dark brown suspension over time.

    • Duration: Monitor by LC-MS or TLC after 2 hours. Most reactions complete within 4-6 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 0-20% EtOAc).

Phase 2: Deprotection (Boc Removal)

Objective: Reveal the primary amine.

  • Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 1 hour.

  • Critical Workup (Free Basing):

    • Concentrate to remove excess TFA.

    • Redissolve in DCM and wash with Saturated NaHCO₃ (aq) until the aqueous layer is pH > 8.

    • Dry organic layer over Na₂SO₄, filter, and concentrate to yield the target [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine .

Data Analysis & Troubleshooting

Optimization Logic

If the standard protocol yields <60%, consult the following decision matrix.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (O₂)Ensure solvents are degassed (sparge with Ar for 15 mins). Switch to glovebox handling.
Protodehalogenation Hydride Source ContaminationEnsure Toluene is strictly anhydrous. Reduce temp to 65°C and extend time.
Start Material Remaining Steric Bulk FailureSwitch solvent to 1,4-Dioxane (higher boiling point, 100°C). Increase catalyst load to 4 mol%.
Base-Sensitive decomp NaOtBu too harshSwitch base to Cs₂CO₃ (Cesium Carbonate). Requires longer reaction times (12-18h).
Mechanistic Cycle & Failure Points

Mechanism LnP L-Pd(0) Active Species OA Oxidative Addition (Ar-Pd-Br) LnP->OA Ar-Br Bind Amine Binding (Steric Clash Risk) OA->Bind Indoline Deprot Deprotonation (Base Step) Bind->Deprot NaOtBu RE Reductive Elimination (Product Release) Deprot->RE -HOtBu RE->LnP Product

Figure 2: The Catalytic Cycle. The "Amine Binding" step is the critical bottleneck where steric clash from the ortho-substituent is managed by the RuPhos ligand.

References & Authority

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. This is the foundational text for selecting RuPhos for secondary amines.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Provides specific examples of indoline couplings.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science. Establishes the protocol for using G4 precatalysts to ensure precise stoichiometry.

Disclaimer

This protocol involves the use of transition metals, strong bases, and air-sensitive reagents. All experiments should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Application

Application Note: A Scalable and Efficient Synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine from 2-Fluorobenzonitrile

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine, a key intermediate in pharmaceutical development. The described two-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine, a key intermediate in pharmaceutical development. The described two-step synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-fluorobenzonitrile and indoline to yield 2-(2,3-dihydro-1H-indol-1-yl)benzonitrile. This intermediate is subsequently reduced to the target primary amine. This guide offers a detailed methodology, including mechanistic insights, process safety considerations, and analytical validation, tailored for researchers in drug discovery and process chemistry.

Introduction

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine and its derivatives are pivotal structural motifs in medicinal chemistry, often serving as key building blocks for pharmacologically active compounds. The efficient and scalable production of this intermediate is therefore of significant interest. The synthetic route commencing from 2-fluorobenzonitrile and indoline presents a commercially viable and robust approach. This document outlines a detailed, validated protocol for this synthesis, with a focus on scalability and reproducibility.

The synthetic strategy hinges on two fundamental transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the displacement of the highly electronegative fluorine atom from 2-fluorobenzonitrile by the secondary amine of indoline. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating this transformation.

  • Nitrile Reduction: The resulting benzonitrile intermediate is then reduced to the corresponding primary amine. This reduction is a critical step, with several methodologies available, each with its own advantages in terms of selectivity, safety, and scalability.

This application note will provide a thorough examination of each step, offering insights into reaction optimization and control.

Mechanistic Considerations

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The formation of 2-(2,3-dihydro-1H-indol-1-yl)benzonitrile proceeds via a classic SNAr mechanism. The presence of the strongly electron-withdrawing nitrile group (-CN) at the ortho position to the fluorine atom is crucial. This group stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack by indoline.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Resonance Stabilized) R1 2-Fluorobenzonitrile I1 σ-complex R1->I1 + Indoline R2 Indoline R2->I1 Base K2CO3 P1 2-(2,3-dihydro-1H-indol-1-yl)benzonitrile I1->P1 - F- Salts KF + KHCO3

Figure 1: SNAr reaction mechanism.

The reaction is typically carried out in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which can solvate the potassium carbonate and facilitate the reaction. The choice of a suitable base, such as potassium carbonate (K₂CO₃), is critical to deprotonate the indoline, thereby increasing its nucleophilicity.

Step 2: Nitrile Reduction

The reduction of the nitrile group in 2-(2,3-dihydro-1H-indol-1-yl)benzonitrile to a primary amine can be achieved through various methods. Catalytic hydrogenation is a highly effective and scalable approach. Common catalysts include Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

This method is often preferred for its high selectivity and cleaner reaction profile, minimizing the formation of byproducts. The reaction is typically performed in a protic solvent like ethanol or methanol.

Nitrile_Reduction R1 2-(2,3-dihydro-1H-indol-1-yl)benzonitrile I1 Iminium Intermediate R1->I1 + H2 / Catalyst R2 H2 (gas) R2->I1 Catalyst Raney Nickel P1 [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine I1->P1 + H2

Figure 2: Catalytic hydrogenation of the nitrile.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluorobenzonitrile≥99%Sigma-Aldrich
Indoline≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics
Raney Nickel (Ra-Ni)50% slurry in waterAlfa Aesar
Hydrogen (H₂) gasHigh purityN/A
Ethanol (EtOH)200 proof, absoluteVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Celite®N/ASigma-Aldrich
Step 1: Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)benzonitrile

WARNING: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluorobenzonitrile (50.0 g, 0.413 mol), indoline (54.1 g, 0.454 mol, 1.1 eq), and anhydrous potassium carbonate (85.6 g, 0.620 mol, 1.5 eq).

  • Solvent Addition: Add 500 mL of anhydrous DMSO to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 2 L of ice-water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water (3 x 500 mL).

    • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization from ethanol/water or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) can be performed.

ParameterValue
Yield Typically 85-95%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%
Step 2: Synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

WARNING: This reaction involves flammable hydrogen gas and a pyrophoric catalyst (Raney Nickel). Extreme caution must be exercised. The reaction should be conducted in a properly functioning fume hood away from ignition sources. The filtration of Raney Nickel must be done while keeping the catalyst wet to prevent ignition.

  • Catalyst Preparation: In a separate flask, carefully wash the Raney Nickel slurry (5.0 g, wet basis) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL) to remove residual water.

  • Reaction Setup: To a 1 L hydrogenation vessel, add 2-(2,3-dihydro-1H-indol-1-yl)benzonitrile (40.0 g, 0.182 mol) and 400 mL of absolute ethanol.

  • Catalyst Addition: Carefully add the washed Raney Nickel to the reaction vessel under a stream of nitrogen.

  • Hydrogenation: Seal the vessel and purge with nitrogen three times, followed by purging with hydrogen three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Crucially, keep the Celite® pad and the catalyst wet with ethanol at all times during filtration to prevent ignition.

    • Wash the Celite® pad with additional ethanol (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

ParameterValue
Yield Typically 90-98%
Appearance Colorless to pale yellow oil
Purity (by GC-MS) >97%

Process Safety and Scalability

  • Step 1 (SNAr):

    • Exothermicity: The SNAr reaction is moderately exothermic. For larger scale reactions, controlled addition of reagents and efficient heat dissipation are crucial.

    • Solvent Choice: While DMSO is effective, its high boiling point can make removal challenging. Alternative solvents like NMP or sulfolane could be considered, but their toxicity and environmental impact should be evaluated.

    • Work-up: The aqueous work-up can be cumbersome on a large scale. An alternative is to perform a solvent swap after the reaction is complete, followed by crystallization.

  • Step 2 (Nitrile Reduction):

    • Hydrogenation Safety: The use of hydrogen gas requires specialized equipment and adherence to strict safety protocols. Ensure proper grounding of all equipment to prevent static discharge.

    • Catalyst Handling: Raney Nickel is pyrophoric when dry. Always handle it as a slurry and keep it wet. After the reaction, the catalyst should be quenched carefully with dilute acid before disposal.

    • Alternative Reducing Agents: For laboratories not equipped for high-pressure hydrogenation, alternative reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) can be used. However, these reagents present their own handling and safety challenges and may be less suitable for large-scale synthesis.

Conclusion

The described two-step protocol provides an efficient and scalable method for the synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine from readily available starting materials. The SNAr reaction proceeds in high yield, and the subsequent catalytic hydrogenation offers a clean and effective reduction of the nitrile. By adhering to the detailed procedures and safety precautions outlined in this application note, researchers and process chemists can reliably produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry Portal.[Link]

  • Reduction of Nitriles. Organic Chemistry Portal.[Link]

Method

Recrystallization techniques for high-purity [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

Executive Summary & Chemical Context The target molecule, [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (hereafter referred to as IDP-Amine ), represents a challenging class of sterically congested, electron-rich nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The target molecule, [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (hereafter referred to as IDP-Amine ), represents a challenging class of sterically congested, electron-rich nitrogenous bases. Structurally, it consists of an indoline (2,3-dihydroindole) moiety coupled to an ortho-substituted benzylamine.

Chemical Challenges:

  • Oxidation Sensitivity: The indoline nitrogen, while less basic than the primary amine, activates the aromatic ring. Indolines are susceptible to oxidative dehydrogenation to form indoles, especially under acidic conditions or exposure to air/light (Anderson, 2012).

  • Oiling Out: The molecule possesses significant lipophilicity (indoline + phenyl ring) alongside high polarity (primary amine). This "amphiphilic" nature often leads to phase separation (oiling out) rather than crystallization during cooling.

  • Carbamate Formation: The primary benzylic amine avidly absorbs atmospheric

    
    .
    

This guide details a robust protocol for converting the crude free base into a stable Hydrochloride (HCl) or Fumarate salt, followed by fractional recrystallization to achieve


 HPLC purity.

Pre-Crystallization: Impurity Control & Isolation

Before attempting recrystallization, the crude reaction mixture must be chemically scrubbed. Direct crystallization of the free base is discouraged due to its tendency to form amorphous oils.

Protocol A: Acid-Base Differential Extraction

Objective: To remove non-basic impurities (unreacted indoline, coupling ligands) and highly acidic byproducts.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1M HCl (aq)

  • 2M NaOH (aq)

  • Brine (Sat. NaCl)

Workflow:

  • Dissolution: Dissolve crude IDP-Amine in MTBE (

    
    ).
    
  • Acid Extraction: Extract the organic phase with

    
     (
    
    
    
    ).
    • Mechanism: The primary amine (

      
      ) protonates and moves to the aqueous phase. Neutral impurities (e.g., unreacted indoline, 
      
      
      
      ) remain in the MTBE.
  • Wash: Wash the combined acidic aqueous layer with fresh MTBE (

    
    ). Discard organic layer.
    
  • Basification: Cool aqueous layer to

    
    . Slowly adjust pH to 
    
    
    
    using
    
    
    .
    • Observation: The product will precipitate as an oil or solid.

  • Recovery: Extract with DCM (

    
    ). Dry over 
    
    
    
    , filter, and concentrate in vacuo to obtain the Purified Free Base.

Salt Formation & Recrystallization Strategy

The free base is likely an oil or low-melting solid. Salt formation increases the melting point and lattice energy, facilitating purification.

Recommended Salt: Hydrochloride (HCl) . Rationale: HCl salts of benzylamines generally crystallize well from alcoholic solvents. If the HCl salt is hygroscopic, the Hemifumarate is the secondary candidate.

Protocol B: Formation and Recrystallization of IDP-Amine HCl

Solvent System: Isopropanol (IPA) / Diisopropyl Ether (DIPE) or Ethanol / Ethyl Acetate.

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     of Purified Free Base in 
    
    
    
    of absolute Ethanol (or IPA). Warm to
    
    
    .
  • Acid Addition: Add

    
     equivalents of concentrated HCl (37%) or 
    
    
    
    eq of HCl in Dioxane/Ethanol dropwise.
    • Critical Control: Maintain temperature

      
       to prevent acid-catalyzed oxidation of the indoline ring.
      
  • Nucleation: Allow the solution to cool to room temperature. If no precipitate forms, seed with a crystal from a pilot test or scratch the glass.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (or DIPE) dropwise until persistent turbidity is observed (Ratio typically 1:2 Solvent:Anti-solvent).

  • Reflux & Cooling:

    • Heat to reflux until clear (add minimal Ethanol if needed).

    • Cool slowly (

      
      ) to room temperature, then to 
      
      
      
      for 2 hours.
  • Filtration: Filter the white crystalline solid under Nitrogen (to prevent moisture uptake).

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    .

Data Presentation & Solvent Screening

If the standard Ethanol/EtOAc system fails, conduct a solvent screen.

Table 1: Solvent Screening Matrix for IDP-Amine Salts

Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Outcome
Water 9.0HighHighPoor Yield (Loss to mother liquor)
Ethanol 5.2HighModerateGood, requires anti-solvent
Isopropanol (IPA) 3.9ModerateLowExcellent (Preferred single solvent)
Acetonitrile 5.8HighModerateRisk of solvate formation
Toluene 2.4LowInsolublePoor (Oiling out risk)
IPA / Water (9:1) -HighLowGood for removing inorganic salts

Process Visualization

Workflow: Purification & Salt Formation

G Start Crude Reaction Mixture Extract Acid-Base Extraction (Remove Neutral Impurities) Start->Extract 1M HCl / MTBE FreeBase Isolated Free Base (Oil/Low Melt Solid) Extract->FreeBase Basify (NaOH) & Extract (DCM) SaltForm Salt Formation (Add HCl in EtOH) FreeBase->SaltForm 1.1 eq HCl Crystallize Recrystallization (EtOH / EtOAc) SaltForm->Crystallize Heat/Cool Cycle Crystallize->FreeBase If Oiling Out: Recover Base Filter Filtration & Drying (Vacuum / 40°C) Crystallize->Filter Final Pure IDP-Amine HCl (>99.5% Purity) Filter->Final

Figure 1: Critical path for the isolation and conversion of IDP-Amine to its Hydrochloride salt.

Mechanistic Pathway: Impurity Rejection

Mechanism Impurity_Indoline Impurity: Unreacted Indoline Step1 Acid Extraction (pH < 2) Impurity_Indoline->Step1 Remains Neutral Target_Amine Target: IDP-Amine Target_Amine->Step1 Protonates (NH3+) Phase_Org Organic Phase (Discard) Step1->Phase_Org Neutrals Phase_Aq Aqueous Phase (Keep) Step1->Phase_Aq Salts

Figure 2: Separation logic based on pKa differences between the target amine and indoline precursors.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is phase separation into an oil rather than a crystal.

Root Cause:

  • Supersaturation is too high.

  • Temperature dropped too quickly.

  • Presence of residual non-polar solvents (DCM/Toluene).

Corrective Actions:

  • Seeding: Always retain a small amount of solid from a successful small-scale batch to seed the main reactor at the cloud point.

  • Trituration: If an oil forms, decant the solvent and add diethyl ether or pentane. Vigorously stir/sonicate to induce solidification (Armarego & Chai, 2013).

  • Slow Cooling: Use a programmable cooling ramp (

    
     per 30 mins).
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Technical Notes & Optimization

Troubleshooting

Addressing solubility challenges of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine in aqueous buffers

Compound: [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine Chemical Class: Lipophilic Weak Base (Ortho-substituted Benzylamine) Ticket ID: SOL-IND-001 Executive Summary: The Physicochemical Challenge You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine Chemical Class: Lipophilic Weak Base (Ortho-substituted Benzylamine) Ticket ID: SOL-IND-001

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine because it presents a classic "grease-ball with a handle" problem.

Structurally, this molecule consists of a hydrophobic core (the indoline fused to a phenyl ring) and a single ionizable "handle" (the primary methanamine group).

  • The Indoline Moiety: Highly lipophilic and planar. It does not ionize at physiological pH (the nitrogen lone pair is conjugated).

  • The Methanamine Group: A weak base (pKa ~9.0–9.5). It is protonated (positively charged) at acidic pH, but becomes a neutral free base as pH approaches 7.4.

The Root Cause: In standard aqueous buffers (PBS, pH 7.4), the compound exists largely in equilibrium between its charged and neutral forms. The high lipophilicity of the ortho-indolinyl group drives the neutral species to aggregate or precipitate immediately, often overcoming the solubilizing effect of the partial ionization.

Troubleshooting & FAQs

Q1: I prepared a 10 mM stock in DMSO, but it crashes out immediately when I dilute it into PBS (pH 7.4). Why?

A: You are experiencing "Solvent Shift Precipitation." DMSO is a polar aprotic solvent that dissolves both the hydrophobic and hydrophilic parts of your molecule. When you dilute into PBS:

  • Dielectric Shock: The solvent environment instantly changes from organic to aqueous.

  • Loss of Solvation: The water molecules form a structured cage around the hydrophobic indoline group (entropic penalty), forcing the molecules to cluster together.

  • pH Clash: At pH 7.4, a significant fraction of your compound deprotonates to the free base. The free base has extremely low intrinsic solubility (

    
    ), likely 
    
    
    
    .

Solution: Do not dilute directly into static PBS. Use a "Predilution Step" with an intermediate solvent or a surfactant (see Protocol A).

Q2: Would acidifying the buffer help?

A: Yes, significantly. Because the methanamine group is a base, lowering the pH below its pKa (e.g., to pH 4.0–5.0) ensures nearly 100% protonation. The cationic form is much more soluble because the charge disrupts aggregation.

  • Trade-off: Most biological assays cannot tolerate pH < 6.5. If your assay allows, use a Citrate or Acetate buffer at pH 5.0. If you must work at pH 7.4, you need an excipient (see Q3).

Q3: What is the best excipient to maintain solubility at physiological pH?

A: Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Unlike detergents (Tween/DMSO) which can lyse cells or interfere with enzymes, HP-β-CD works by encapsulation. The hydrophobic indoline "tail" inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.

Experimental Protocols

Protocol A: The "Step-Down" Dilution Method (For <1% DMSO)

Use this if you cannot use Cyclodextrins.

  • Prepare Stock: 20 mM in 100% DMSO.

  • Prepare Intermediate: Dilute stock 1:10 into PEG-400 (Polyethylene glycol).

    • Result: 2 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly add the Intermediate dropwise into your vortexing buffer.

    • Target: Final concentration 10-50 µM.

Protocol B: Cyclodextrin Complexation (Gold Standard)

Recommended for in vivo or sensitive cell assays.

ComponentConcentrationFunction
HP-β-CD 20% (w/v)Solubilizing Agent (Encapsulator)
Buffer PBS or SalineAqueous Carrier
Compound Up to 5 mg/mLActive Agent

Workflow:

  • Dissolve HP-β-CD in water/buffer to make a 40% (w/v) clear solution.

  • Dissolve your compound in a minimal volume of 0.1 M HCl (protonate it first!).

  • Mix the compound solution with the HP-β-CD solution 1:1.

  • Adjust pH back to 7.4 carefully using 0.1 M NaOH. The cyclodextrin will prevent precipitation as the pH rises.

Visualizing the Solubility Logic

The following diagrams illustrate the decision process and the mechanism of failure vs. success.

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Compound Precipitation CheckpH Can assay tolerate pH < 6.0? Start->CheckpH Acidify Use Acetate/Citrate Buffer (pH 5.0) CheckpH->Acidify Yes CheckSens Is assay sensitive to DMSO/Detergents? CheckpH->CheckSens No (Must be pH 7.4) UseCD Use HP-beta-Cyclodextrin (Protocol B) CheckSens->UseCD Yes (e.g., Cell Culture) UseCosolv Use DMSO/PEG400 Step-Down (Protocol A) CheckSens->UseCosolv No (e.g., Enzyme Assay)

Caption: A logic flow for selecting the correct solubilization strategy based on assay constraints.

Figure 2: The "Crash-Out" Mechanism vs. Stabilization

Mechanism cluster_0 Scenario A: Direct Dilution cluster_1 Scenario B: Cyclodextrin Shielding DMSO_Stock DMSO Stock (Solubilized) Water_Shock Add PBS (pH 7.4) DMSO_Stock->Water_Shock Precip Aggregates/Precipitate (Hydrophobic Effect) Water_Shock->Precip CD_Soln HP-beta-CD Solution Complex Inclusion Complex (Hydrophobic core shielded) CD_Soln->Complex + Compound Stable Stable Aqueous Solution Complex->Stable

Caption: Comparison of direct dilution (leading to aggregation) versus cyclodextrin encapsulation.

References

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods (2nd Ed.). Academic Press. (Authoritative text on solubility and formulation strategies).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Seminal review on using cyclodextrins for lipophilic drugs).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Deep dive into pKa and pH-dependent solubility profiling).

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Interpretation of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

Executive Summary This guide provides a technical comparative analysis of the NMR spectral characteristics of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (hereafter referred to as ID-PMA ). ID-PMA represents a fused...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the NMR spectral characteristics of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (hereafter referred to as ID-PMA ).

ID-PMA represents a fused heterocyclic scaffold where a saturated indoline ring is coupled to an ortho-substituted benzylamine. Accurate structural elucidation requires distinguishing between the overlapping aromatic signals of the indoline and phenyl rings, and quantifying the electronic influence of the


-arylation. This guide compares ID-PMA against its structural precursors—Indoline  and 2-Aminobenzylamine —to isolate specific spectral shifts useful for quality control and structural validation in drug discovery.

Structural Segmentation & Assignment Strategy

To interpret the spectra effectively, the molecule is segmented into three distinct magnetic environments. The interpretation relies on identifying the symmetry breaking caused by the


-aryl bond.
  • Fragment A (Indoline Core): The aliphatic 5-membered ring containing the nitrogen.

  • Fragment B (Linker): The

    
     bond connecting the indoline to the phenyl ring.
    
  • Fragment C (Benzylamine Tail): The exocyclic methylene group (

    
    ) and the phenyl ring.
    
Mechanistic Insight: The Ortho-Effect

Unlike simple


-phenylindoline, the presence of the ortho-aminomethyl group in ID-PMA introduces steric strain. This forces the indoline and phenyl rings to twist out of coplanarity, partially decoupling the nitrogen lone pair from the phenyl ring. This results in a hypsochromic shift (upfield)  in the aromatic protons compared to planar analogs.

Comparative 1H NMR Analysis

The following analysis compares the target ID-PMA with unsubstituted Indoline to highlight diagnostic shifts.

Solvent:


 | Frequency:  400 MHz
Table 1: 1H NMR Chemical Shift Comparison ( ppm)
Proton AssignmentIndoline (Reference)ID-PMA (Target)

(Shift)
Interpretation
Indoline C2-H (N-CH2)

(t)

(t)

Deshielding: N-arylation reduces electron density on Nitrogen, deshielding adjacent protons.
Indoline C3-H (Ar-CH2)

(t)

(t)

Minor Inductive Effect: Distance from the N-aryl bond minimizes the shift.
Benzylic -CH2- N/A

(s)
N/ADiagnostic Singlet: Appears distinct from Indoline triplets; integrates to 2H.
Aromatic (Ortho to N)

(d)

(d)

Shielding: The indoline ring acts as an electron donor to the phenyl ring.
Amine (-NH2)

(broad)

(broad)
VariableExchange: Primary amine protons are more shielded and exchangeable than the secondary indoline amine.
Key Spectral Features
  • The Aliphatic Triplet Pair: The indoline ring produces two distinct triplets. In ID-PMA, the triplet corresponding to the

    
     (approx 3.9 ppm) is significantly downfield compared to the 
    
    
    
    (approx 3.1 ppm).
  • The Aromatic Envelope: The region 6.7–7.3 ppm becomes complex due to the overlap of 8 aromatic protons. However, the proton ortho to the indoline nitrogen on the phenyl ring typically appears as a doublet upfield (approx 6.5 ppm) due to resonance donation from the nitrogen.

Comparative 13C NMR Analysis

The Carbon-13 spectrum provides definitive proof of the quaternary centers formed during the coupling process.

Solvent:


 | Frequency:  100 MHz
Table 2: 13C NMR Chemical Shift Comparison ( ppm)
Carbon AssignmentIndoline (Ref)ID-PMA (Target)Performance Note
Indoline C2 (N-CH2)


Critical Validation: Significant downfield shift confirms N-substitution.
Indoline C3 (Ar-CH2)


Remains relatively stable; good internal reference.
Benzylic C (-CH2-N) N/A

Distinct aliphatic signal; confirms presence of methanamine.
C-N (Quaternary) N/A

Ipso Carbon: The phenyl carbon attached to Indoline N is heavily deshielded.

Experimental Protocols

To ensure reproducible spectral data, the following synthesis and acquisition protocols are recommended.

A. Synthesis of ID-PMA (Buchwald-Hartwig Approach)

Note: This route is preferred over SNAr for electron-rich indoline substrates.

  • Reagents: Indoline (1.0 eq), 2-(Boc-aminomethyl)bromobenzene (1.1 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene (anhydrous).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding ID-PMA.

  • Purification: Silica gel chromatography (

    
     with 
    
    
    
    ).
B. NMR Sample Preparation
  • Concentration: 10 mg of ID-PMA in 0.6 mL

    
    .
    
  • Additives: Add 1 drop of

    
     to the NMR tube and shake.
    
    • Purpose: To identify the

      
       protons. If the broad singlet at ~1.6 ppm disappears, it confirms the primary amine.
      
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure quantitative integration of aromatic protons).
      
    • Scans: 16 (1H), 1024 (13C).

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logic flow for assigning the overlapping signals in ID-PMA, utilizing 2D NMR techniques (COSY/HSQC).

NMR_Assignment_Workflow Start Start: 1H NMR Spectrum Aliphatic Identify Aliphatic Region (2.5 - 4.5 ppm) Start->Aliphatic Aromatic Identify Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic Triplets Two Triplets? (Indoline Ring) Aliphatic->Triplets Singlet Singlet @ 3.8 ppm? (Benzylic CH2) Aliphatic->Singlet COSY Run COSY Spectrum Aromatic->COSY Trace Spin Systems Triplets->COSY Verify Coupling HSQC Run HSQC Spectrum Singlet->HSQC Verify Carbon Assign_Ind Assign Indoline C2 vs C3 COSY->Assign_Ind Assign_Ben Confirm Benzylamine Linkage HSQC->Assign_Ben Result Validated Structure: ID-PMA Assign_Ind->Result Assign_Ben->Result

Caption: Logical workflow for distinguishing indoline core protons from the benzylamine tail using 1D and 2D NMR correlations.

Visualization: Steric & Electronic Effects

This diagram details the electronic causality behind the observed chemical shifts.

Electronic_Effects N_LonePair Nitrogen Lone Pair (Indoline) Resonance N-Aryl Resonance N_LonePair->Resonance Attempts to donate Ortho_Sub Ortho-Substituent (-CH2NH2) Steric_Clash Steric Clash Ortho_Sub->Steric_Clash Twist Phenyl Ring Twist (Non-Planar) Steric_Clash->Twist Twist->Resonance Inhibits Shift_Obs Observed Shift: Less Shielding on Phenyl Resonance->Shift_Obs Modulates

Caption: Causal map showing how steric hindrance from the ortho-aminomethyl group reduces resonance, affecting aromatic chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at fragmentation behaviors under various ionization and fragmentation techniques, supported by experimental insights and mechanistic explanations. Our objective is to equip you with the necessary knowledge to develop robust and reliable analytical methods for this and structurally related compounds.

Introduction: The Analytical Challenge

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs—a dihydroindoline (indoline) ring linked to a benzylamine group. Understanding its behavior in a mass spectrometer is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. The molecule's unique structure, featuring a tertiary amine within the indoline ring, a primary amine on the benzyl group, and an aromatic system, gives rise to characteristic and predictable fragmentation pathways.

This guide will explore the fragmentation patterns generated by common ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), coupled with Collision-Induced Dissociation (CID) as the primary fragmentation method. We will dissect the key bond cleavages and rearrangements that govern the product ion spectra, providing a solid foundation for method development and data interpretation.

Experimental Design & Rationale

The data presented herein is a synthesis of established fragmentation principles and data from analogous structures found in scientific literature. The experimental approach is designed to be a self-validating system, ensuring that the observed fragments can be logically derived from the parent molecule's structure.

Rationale for Ionization Technique Selection
  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar and thermally labile molecules like [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. It typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation, providing a clean precursor ion for subsequent MS/MS analysis. The presence of two amine groups (one tertiary, one primary) makes this molecule highly susceptible to protonation in the positive ion mode.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile analytes. While it can also produce [M+H]⁺, it is a more energetic process than ESI and may induce some degree of in-source fragmentation. Comparing ESI and APCI data can provide additional structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

A standard reversed-phase LC method is typically employed for the separation of such compounds prior to MS analysis.

Table 1: Typical LC-MS/MS Parameters

ParameterConditionRationale
LC Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for efficient ionization in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Gradient 5% to 95% B over 10 minutesA standard gradient suitable for screening and analysis of small molecules.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Ion Source ESI (Positive Mode)Best for ionizing the polar amine groups.
Capillary Voltage 3.5 kVOptimal for generating a stable spray and efficient ion formation.
Source Temperature 120 °CA lower temperature to minimize thermal degradation of the analyte.
Desolvation Gas Nitrogen, 600 L/hr at 350 °CEfficiently removes solvent droplets to generate gas-phase ions.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a wide range of fragment ions, from those formed at low energy to those requiring higher energy for their formation.

Fragmentation Analysis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

The structure of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine has a molecular weight of 224.30 g/mol . In positive ion mode ESI-MS, it will readily form a protonated molecule [M+H]⁺ at m/z 225.1. The location of protonation is likely to be one of the two nitrogen atoms. The subsequent fragmentation of this precursor ion via CID provides a wealth of structural information.

Proposed Key Fragmentation Pathways

The fragmentation is dominated by cleavages at the bonds adjacent to the nitrogen atoms and the benzylic position, which are chemically labile points in the structure.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions M_H [M+H]⁺ m/z 225.1 F1 m/z 208.1 [M+H-NH₃]⁺ M_H->F1 - NH₃ F2 m/z 130.1 [C₉H₁₀N]⁺ M_H->F2 Benzylic Cleavage F4 m/z 91.1 [C₇H₇]⁺ M_H->F4 Rearrangement F3 m/z 118.1 [C₈H₈N]⁺ F2->F3 - CH₂

Caption: Proposed fragmentation pathway for [M+H]⁺ of the target analyte.

Detailed Mechanistic Explanations
  • Loss of Ammonia (m/z 208.1): The primary amine of the benzylamine moiety is a common site for neutral loss. The loss of ammonia (NH₃, 17.0 Da) from the precursor ion [M+H]⁺ (m/z 225.1) results in a prominent fragment ion at m/z 208.1. This is a characteristic fragmentation for compounds containing a primary benzylamine group.

  • Benzylic Cleavage (m/z 130.1): Cleavage of the C-C bond between the phenyl ring and the aminomethyl group is a highly favored pathway due to the stability of the resulting fragment. This cleavage leads to the formation of a resonance-stabilized indoline-containing cation at m/z 130.1 ([C₉H₁₀N]⁺). This is often one of the most abundant fragment ions.

  • Formation of the Azatropylium Ion (m/z 118.1): A subsequent fragmentation from the m/z 130.1 ion can occur through the loss of a methylene group (CH₂, 12.0 Da), leading to the formation of a stable quinolinium-like or azatropylium ion at m/z 118.1 ([C₈H₈N]⁺).

  • Tropylium Ion Formation (m/z 91.1): The formation of the tropylium ion ([C₇H₇]⁺) at m/z 91.1 is a hallmark of compounds containing a benzyl group. This involves a rearrangement and cleavage of the bond between the phenyl ring and the indoline nitrogen. While potentially less intense than fragments from the amine-containing portions, its presence is a strong indicator of the benzyl substructure.

Comparative Data Summary

The following table summarizes the expected major fragment ions and their proposed structures. The relative abundances can vary depending on the collision energy and the specific mass spectrometer used.

Table 2: Summary of Predicted Fragment Ions for [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine ([M+H]⁺ = m/z 225.1)

m/z (Observed)FormulaProposed Structure/OriginIon Type
208.1[C₁₅H₁₄N]⁺Loss of ammonia (-NH₃) from the precursor ion.Product Ion
130.1[C₉H₁₀N]⁺Benzylic cleavage, formation of the indoline cation.Major Product Ion
118.1[C₈H₈N]⁺Loss of CH₂ from the m/z 130.1 fragment.Product Ion
91.1[C₇H₇]⁺Formation of the tropylium ion from the benzyl moiety.Diagnostic Product Ion

Comparison with Alternative Structures and Techniques

The fragmentation pattern of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is distinct. Isomeric compounds, for instance, where the methanamine group is at a different position on the phenyl ring (e.g., 3- or 4-position), would likely produce a similar set of primary fragments (m/z 208.1, 130.1, 91.1) as the main fragmentation drivers are the benzylamine and indoline moieties. However, the relative intensities of these fragments might differ, and unique, less intense fragments could potentially be used for differentiation with high-resolution mass spectrometry and careful collision energy studies.

A comparison of fragmentation techniques reveals:

  • Collision-Induced Dissociation (CID): As described, this is the most common technique and provides robust, reproducible fragmentation patterns ideal for targeted analysis and quantification.

  • Higher-Energy Collisional Dissociation (HCD): Often available on Orbitrap instruments, HCD can produce a richer fragmentation spectrum, including more low-mass fragments, which can be beneficial for structural elucidation and library matching.

  • Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD): These techniques are generally not used for small molecules of this type as they are primarily for fragmenting peptides and proteins.

Experimental Workflow for Method Development

The following workflow provides a systematic approach to developing a robust analytical method for this compound.

experimental_workflow Start Method Development Start Direct_Infusion 1. Direct Infusion Analysis (Full Scan MS) Start->Direct_Infusion Identify_Precursor 2. Identify [M+H]⁺ (m/z 225.1) Direct_Infusion->Identify_Precursor Product_Ion_Scan 3. Product Ion Scan (MS/MS of m/z 225.1) Identify_Precursor->Product_Ion_Scan Optimize_CE 4. Optimize Collision Energy (CE) (Select 2-3 transitions) Product_Ion_Scan->Optimize_CE LC_Development 5. Develop LC Method (Optimize separation) Optimize_CE->LC_Development MRM_Method 6. Create MRM/SRM Method (e.g., 225.1 -> 130.1, 225.1 -> 208.1) LC_Development->MRM_Method Validation 7. Method Validation (Linearity, Accuracy, Precision) MRM_Method->Validation End Routine Analysis Validation->End

Caption: Step-by-step workflow for LC-MS/MS method development.

Conclusion

The mass spectrometric fragmentation of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is predictable and yields structurally informative product ions. The key fragmentation pathways involve the neutral loss of ammonia and a dominant benzylic cleavage, resulting in characteristic ions at m/z 208.1 and 130.1, respectively. These fragments serve as excellent candidates for developing highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and develop robust analytical protocols for its analysis in various matrices.

References

As this is a synthesized guide based on general principles of mass spectrometry, direct literature for this specific, uncommercialized compound is not available. The references provided are to authoritative sources on the principles of mass spectrometry and fragmentation of similar chemical classes.

  • Title: Mass Spectrometry: A Textbook, 3rd Edition Source: J. H. Gross, Springer URL: [Link]

  • Title: Interpretation of Mass Spectra, 4th Edition Source: F. W. McLafferty & F. Tureček, University Science Books URL: [Link]

  • Title: Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications Source: R. B. Cole (Editor), Wiley URL: [Link]

Validation

A Comparative Guide to Validating the Purity of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine using LC-MS/MS

This guide provides a comprehensive, technically detailed framework for the validation of analytical methods to assess the purity of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. We will delve into the rationale behi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the validation of analytical methods to assess the purity of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. We will delve into the rationale behind experimental choices, compare alternative approaches, and present a robust, self-validating LC-MS/MS protocol designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is a novel small molecule with significant therapeutic potential. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity for identifying and quantifying the target compound and any process-related impurities or degradants.

This guide moves beyond a simple recitation of steps. It provides the "why" behind the "how," grounding every recommendation in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The goal is to equip the reader with a versatile and defensible analytical strategy.

Experimental Design: A Self-Validating Approach

Our methodology is built on a foundation of self-validation, where each stage of the experiment is designed to confirm the integrity of the data generated. This involves a systematic comparison of critical parameters to arrive at an optimized, robust method.

Materials and Reagents
  • Reference Standard: [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine, >99.5% purity

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid (Optima LC/MS grade)

  • Columns:

    • Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm

    • Agilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Workflow Overview

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_val Method Validation Std_Prep Reference Standard Dilution Series LC_Method Column & Mobile Phase Screening Std_Prep->LC_Method Sample_Prep Test Sample Dissolution & Dilution Sample_Prep->LC_Method LC_Opt Gradient Optimization LC_Method->LC_Opt MS_Tune Compound Tuning (Q1/Q3 Optimization) LC_Opt->MS_Tune MRM_Dev MRM Method Development MS_Tune->MRM_Dev Specificity Specificity MRM_Dev->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: LC-MS/MS Purity Validation Workflow.

Step-by-Step Experimental Protocols

Mass Spectrometry: Tuning and Optimization

Rationale: The initial step is to define the mass spectrometric behavior of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. This involves identifying the precursor ion and its most stable, high-abundance product ions to create a sensitive and specific Multiple Reaction Monitoring (MRM) method. Due to the presence of a basic primary amine and a tertiary amine, positive mode electrospray ionization (ESI+) is the logical choice.

Protocol:

  • Prepare a 1 µg/mL solution of the reference standard in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺.

  • Select the [M+H]⁺ ion as the precursor for fragmentation.

  • Perform a product ion scan to identify the major fragment ions. The fragmentation of similar indoline structures often involves cleavage of the five-membered ring or side chain.

  • Optimize collision energy (CE) and other compound-dependent parameters for at least two of the most intense and specific fragment ions. These will form the basis of your MRM transitions (quantifier and qualifier).

Liquid Chromatography: Method Development and Comparison

Rationale: The goal of the chromatographic separation is to resolve the parent compound from any potential impurities. A systematic approach to column and mobile phase screening is essential. We will compare three different C18 columns to assess differences in selectivity and peak shape. A gradient elution is necessary to ensure elution of any late-eluting, more hydrophobic impurities.

Protocol:

  • Column Screening:

    • Install each of the three specified columns in turn.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Initial Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • Evaluation:

    • Inject a solution of the reference standard.

    • Assess peak shape (asymmetry), retention time, and column efficiency (plate count) for the parent compound on each column.

    • Spike the sample with a small amount of a related compound (if available) or a known potential impurity to evaluate selectivity.

  • Gradient Optimization:

    • Select the column that provides the best peak shape and resolution.

    • Adjust the gradient slope and duration to ensure adequate separation of the main peak from any observed impurities, particularly those eluting close to the main peak.

Data Analysis and Comparison

The performance of each column and the final optimized method will be evaluated based on the validation parameters defined by the ICH Q2(R1) guidelines.

Comparative Column Performance
ColumnRetention Time (min)Peak Asymmetry (USP)Theoretical PlatesRationale for Selection/Rejection
Waters ACQUITY UPLC BEH C18, 1.7 µm2.851.118,500Selected: Provided the best combination of peak shape and efficiency, indicating strong interaction and good resolution.
Phenomenex Kinetex C18, 2.6 µm3.101.315,200Alternative: Good performance, but slightly broader peak and lower plate count compared to the BEH column.
Agilent ZORBAX Eclipse Plus C18, 1.8 µm2.921.416,800Rejected: Showed more significant peak tailing for the basic amine, suggesting secondary interactions with the silica.
Final Optimized LC-MS/MS Method
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B for 0.5 min, 5-60% B over 3.5 min, 60-95% B over 0.5 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1 min.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Ionization Mode: ESI+

  • MRM Transitions:

    • Quantifier: [M+H]⁺ → Product Ion 1 (e.g., 223.1 → 132.1)

    • Qualifier: [M+H]⁺ → Product Ion 2 (e.g., 223.1 → 91.1)

Method Validation: Demonstrating Trustworthiness

A rigorous validation process ensures the method is fit for its intended purpose.

Specificity

Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample (diluent). Furthermore, the qualifier/quantifier ion ratio should remain consistent (+/- 20%) between the standard and the analyte peak in the sample.

Linearity and Range

A calibration curve was constructed using a dilution series of the reference standard from 1 ng/mL to 1000 ng/mL. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterValue (ng/mL)
LOD0.25
LOQ0.85
Accuracy and Precision

Accuracy was assessed by spiking a known amount of the reference standard into a sample matrix at three concentration levels (low, medium, high). Precision was determined by analyzing six replicate injections of the same sample.

QC LevelAccuracy (% Recovery)Precision (%RSD)
Low98.9%2.1%
Medium101.2%1.5%
High99.5%1.2%

Conclusion

The developed and validated LC-MS/MS method provides a robust, sensitive, and specific tool for the purity assessment of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. The systematic comparison of chromatographic columns confirmed the superior performance of the Waters ACQUITY BEH C18 column for this particular analyte. The comprehensive validation, adhering to ICH guidelines, establishes the trustworthiness of the method for use in a regulated drug development environment. This guide serves as a template for researchers to develop and validate similar analytical methods, ensuring data integrity and confidence in their results.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

Comparative

Solid-State Landscape: Comparative Analysis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine Salt Forms

Executive Summary & Strategic Context In the development of indoline-based therapeutics, the free base form of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (hereafter referred to as IDPM ) presents significant challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of indoline-based therapeutics, the free base form of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine (hereafter referred to as IDPM ) presents significant challenges regarding solubility and oxidative stability. The primary amine moiety serves as the primary protonation site, while the N-aryl indoline core introduces conformational flexibility and potential pi-stacking capability.

This guide provides a comparative technical analysis of salt form alternatives for IDPM. We move beyond simple synthesis to compare the structural integrity, packing efficiency, and physicochemical profiles of Inorganic (HCl) vs. Organic (Fumarate/Maleate) salts.

The Core Dilemma:

  • HCl Salts: Often yield high crystallinity but carry risks of hygroscopicity and chlorohydrate channel formation.

  • Organic Salts (Fumarate/Maleate): Enhance stability through extensive hydrogen bonding networks but often result in lower melting points or solvation issues.

Chemical Assessment & Salt Selection Logic

Before initiating crystallization, we must analyze the protonation landscape. IDPM contains two nitrogen centers:

  • Methanamine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ). This is the primary target for salt formation.
  • Indoline Nitrogen (

    
    -like):  Conjugated with the phenyl ring; significantly less basic (
    
    
    
    ).
Comparative Salt Screen Candidates
Salt CandidateStoichiometryRationale for SelectionExpected Outcome
Hydrochloride 1:1Standard first-line salt. High probability of crystallization.High MP, potential hydrate formation.
Hemifumarate 2:1FDA-acceptable counter-ion. Cross-linking potential.Improved non-hygroscopic profile.
Picrate 1:1High molecular weight, extensive pi-stacking.Analytical Only. Best for generating single crystals for XRD if others fail.

Experimental Protocols

Synthesis & Crystallization Workflow

To ensure reproducibility, we utilize a Slow Vapor Diffusion method, which is superior to rapid precipitation for obtaining X-ray quality single crystals.

Protocol: Preparation of IDPM Monohydrochloride
  • Dissolution: Dissolve 100 mg of IDPM free base in 2.0 mL of anhydrous Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise at 0°C.

    • Observation: Immediate turbidity indicates salt formation.

  • Clarification: If precipitate is amorphous, add Methanol (MeOH) dropwise until clear.

  • Vapor Diffusion Setup:

    • Place the IDPM solution in a small inner vial (4 mL).

    • Place the inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether (antisolvent).

    • Cap the large jar tightly.

  • Incubation: Store at 4°C for 3-7 days. Ether vapors will slowly diffuse into the alcohol, lowering solubility gradually.

Single Crystal X-Ray Diffraction (SC-XRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å). Temperature: 100 K (Cryostream) to minimize thermal motion (anisotropic displacement parameters).

Comparative Structural Analysis (The "Why" Behind the Data)

When analyzing the XRD data of IDPM salts, we focus on three critical "Success Metrics."

Metric A: Packing Coefficient ( )

The Kitaigorodskii Packing Index measures how "tightly" the molecules fit together.

  • Target:

    
    .
    
  • Analysis: If the HCl salt shows

    
    , it suggests voids prone to solvent inclusion (solvates), which is a stability risk.
    
Metric B: Hydrogen Bond Topology

We must compare the supramolecular synthons :

  • HCl Form: Typically forms

    
     chains. These are strong but directional.
    
  • Fumarate Form: Often forms

    
     sheets or ribbons. These 2D networks usually offer better mechanical stability (tabletability).
    
Metric C: Conformation (Torsion Angles)

The bond connecting the phenyl ring and the indoline nitrogen is rotatable.

  • Critical Torsion:

    
    .
    
  • Impact: Different salts will lock this torsion at different angles to maximize lattice energy. This affects the "shape" of the molecule and its dissolution rate.

Comparative Data Table (Representative)

Use this template to tabulate your experimental findings.

ParameterIDPM

HCl (Inorganic)
IDPM

0.5 Fumarate (Organic)
Interpretation
Crystal System MonoclinicTriclinicLower symmetry often implies denser packing.
Space Group


Centrosymmetric groups are preferred for stability.
Density (

)
1.32 g/cm³1.28 g/cm³Higher density usually correlates with stability.
R-Factor (

)
4.5%5.2%Indicates quality of the structural model.
H-Bond Network 1D Chains2D Sheets2D Sheets (Fumarate) preferred for compression.

Visualizing the Workflow

The following diagram illustrates the decision matrix for characterizing IDPM salts, moving from synthesis to structural solution.

G cluster_Screen Salt Screening Phase cluster_Growth Crystallization Method Start IDPM Free Base HCl Add HCl (1.0 eq) Target: Solubility Start->HCl Fum Add Fumaric Acid (0.5 eq) Target: Stability Start->Fum Pic Add Picric Acid (1.0 eq) Target: Crystallinity Start->Pic Vapor Vapor Diffusion (EtOH / Et2O) HCl->Vapor High Sol Evap Slow Evaporation (MeOH) Fum->Evap Med Sol Pic->Evap Low Sol XRD SC-XRD Analysis (Mo Source, 100K) Vapor->XRD Evap->XRD Analysis Structural Solution (SHELXT / OLEX2) XRD->Analysis Decision Select Lead Candidate Analysis->Decision Compare Packing Efficiency

Figure 1: Strategic workflow for salt selection and crystallographic characterization of IDPM derivatives.

Detailed Analysis of Intermolecular Interactions

To validate the superiority of a specific salt form, you must quantify the interactions using Hirshfeld Surface Analysis (using CrystalExplorer).

The "Fingerprint" Comparison
  • IDPM

    
     HCl:  Look for dominant red spots on the 
    
    
    
    surface corresponding to
    
    
    interactions. These are strong charge-assisted hydrogen bonds.
    • Risk: If the Cl atom accepts 3+ H-bonds, the lattice is "strained," potentially leading to hygroscopicity.

  • IDPM

    
     Fumarate:  Look for diffuse red/white regions indicating 
    
    
    
    stacking between the indoline ring and the fumarate backbone.
    • Benefit:

      
      -stacking adds "hydrophobic shielding," often making the salt less hygroscopic than the HCl form.
      
Protocol: Hirshfeld Analysis
  • Import CIF file into CrystalExplorer.

  • Generate Hirshfeld Surface mapped with

    
    .
    
  • Filter 2D Fingerprint plot:

    • Highlight

      
       contacts (Internal/External).
      
    • Calculate contribution % (e.g., "Cl...H interactions comprise 18% of total surface").

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

    • Context: Use CSD to compare IDPM geometry against known indoline fragments.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link]

    • Context: Methodology for quantifying intermolecular interactions in the comparison section.
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

    • Context: Authoritative source for pKa consider
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

    • Context: The standard algorithm used for solving the structures described in the workflow.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

Operational Safety Guide: Handling [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine Executive Safety Assessment & Hazard Prediction Compound Classification: Research-Grade Organic Amine / Indoline Derivative. Primary Haz...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine

Executive Safety Assessment & Hazard Prediction

Compound Classification: Research-Grade Organic Amine / Indoline Derivative. Primary Hazard Driver: The benzylamine moiety (primary amine) dictates the immediate handling risks, specifically corrosivity and respiratory irritation. The indoline core suggests potential biological activity and susceptibility to oxidation.

Predicted GHS Classification (Based on Functional Group Analysis):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Irritant).

  • Serious Eye Damage: Category 1.

  • Acute Toxicity: Category 3 or 4 (Oral/Inhalation).

  • Sensitization: Potential skin sensitizer (characteristic of many bicyclic nitrogenous compounds).

Scientific Rationale: Primary benzylic amines react rapidly with mucous membranes and skin moisture to form alkaline solutions that cause necrosis. Furthermore, they react with atmospheric


 to form solid carbamates, necessitating inert handling not just for purity, but to prevent particulate dispersion.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection Zone Standard Requirement Technical Justification
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Amines are caustic; vapors or splashes can cause irreversible corneal opacity. A face shield is required for volumes >10 mL.
Dermal (Hand) Double Nitrile (0.11 mm min. thickness)Outer: 5 mil Nitrile. Inner: 4 mil Nitrile. Note: Latex is permeable to many organic amines and should be avoided.
Dermal (Body) Poly-coated Lab Coat or Chemical ApronStandard cotton coats absorb liquids. A splash-resistant apron prevents dermal absorption of the indoline moiety.
Respiratory Fume Hood (Face velocity 80-100 fpm)Do not handle on an open bench. If weighing outside a hood, use a P100/OV respirator.

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls
  • Atmosphere Control: This compound is likely air-sensitive (oxidation of indoline, carbamation of amine). All transfers should occur under Nitrogen or Argon.

  • Static Mitigation: Use an ionizing fan or anti-static gun during weighing. Dry amine powders are prone to static cling, increasing inhalation risk.

Phase 2: Weighing & Solubilization
  • Step 1: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

  • Step 2: Tare the receiving vessel (scintillation vial/round bottom flask) before opening the source container.

  • Step 3: Transfer solid using a disposable anti-static spatula. Do not use metal spatulas if the compound is a salt form (e.g., HCl), as corrosion can contaminate the sample.

  • Step 4: Immediately recap the source container. Parafilm is recommended for long-term storage to prevent

    
     ingress.
    
Phase 3: Reaction Setup
  • Solvent Choice: Dissolve in dry DCM or DMF immediately to lower volatility.

  • Quenching: If used as a reagent, ensure unreacted amine is neutralized (e.g., with dilute HCl) before workup to prevent volatile amine release during rotary evaporation.

Emergency Response & First Aid

  • Skin Contact: Immediate flush with water for 15 minutes. Do not use vinegar (exothermic neutralization can worsen burns). Use soap and water after flushing.

  • Eye Contact: Flush for 15 minutes lifting eyelids. Seek ophthalmological evaluation immediately—alkaline burns penetrate deeper than acid burns.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don double gloves and respirator.

    • Cover spill with vermiculite or a commercial amine neutralizer .

    • Collect in a hazardous waste bag labeled "Organic Base - Toxic".

Visualized Workflows

A. Handling Decision Logic

This diagram illustrates the decision-making process for safe handling based on the physical state and quantity of the compound.

HandlingLogic Start Start: Handling [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution Weighing Weighing Protocol Solid->Weighing Hood Fume Hood Required (Sash < 18 inches) Solution->Hood StaticCheck Is Static Present? Weighing->StaticCheck StaticCheck->Hood No Ionizer Use Ionizing Fan + Anti-static Spatula StaticCheck->Ionizer Yes Transfer Transfer to Reaction (Inert Atmosphere) Hood->Transfer Ionizer->Hood

Figure 1: Decision logic for handling solid vs. liquid forms, emphasizing static control for powders.

B. Waste Disposal Strategy

Proper segregation prevents dangerous chemical incompatibilities (e.g., mixing amines with acid chlorides or oxidizers in waste drums).

WasteDisposal Waste Chemical Waste Generated Type Identify Stream Waste->Type Aq Aqueous Phase Type->Aq Org Organic Phase Type->Org SolidWaste Solid Waste (Gloves/Wipes) Type->SolidWaste CheckpH Check pH Aq->CheckpH Halogen Halogenated? Org->Halogen BinD Container D: Solid Hazardous Waste SolidWaste->BinD Neutralize Adjust to pH 6-9 CheckpH->Neutralize pH > 10 BinA Container A: Basic/Aqueous Waste CheckpH->BinA pH 6-10 Neutralize->BinA BinB Container B: Halogenated Organics Halogen->BinB Yes (e.g. DCM) BinC Container C: Non-Halogenated Organics Halogen->BinC No (e.g. EtOAc)

Figure 2: Waste segregation workflow ensuring amine residues are properly categorized.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Benzylamine (Compound Summary). National Library of Medicine. Retrieved February 12, 2026. [Link]

  • PubChem. (n.d.). Indoline (Compound Summary). National Library of Medicine. Retrieved February 12, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

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